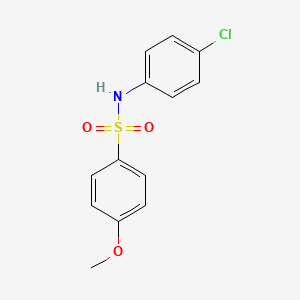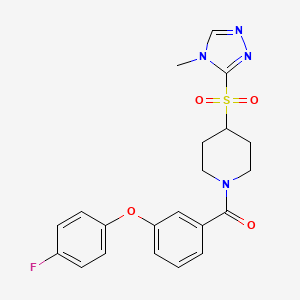
(3-(4-Fluorphenoxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(4-fluorophenoxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone is a complex organic compound known for its diverse range of applications in scientific research and industry. This compound's intricate structure features a combination of aromatic rings and heterocyclic elements, making it an object of interest in medicinal chemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Medicine: In medicine, it is explored for its potential therapeutic properties, particularly in designing drugs for treating various conditions.
Industry: Industrially, it can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-fluorophenoxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone typically involves multiple steps, including nucleophilic substitution and coupling reactions. A common route might begin with the preparation of the 3-(4-fluorophenoxy)benzene intermediate through nucleophilic aromatic substitution of 4-fluorophenol with bromobenzene derivatives under basic conditions. Subsequent sulfonylation with 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride provides the triazole sulfonyl derivative. This intermediate is then coupled with a piperidinylmethanone moiety under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrially, the production of this compound would be scaled up by optimizing each reaction step for yield and purity. Typical industrial methods might include continuous flow reactors for high-throughput synthesis and advanced purification techniques like column chromatography or recrystallization to ensure the compound's quality.
Analyse Chemischer Reaktionen
Types of Reactions: (3-(4-fluorophenoxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions:
Oxidation: : This compound can be oxidized using strong oxidizing agents to potentially modify the aromatic or heterocyclic rings.
Reduction: : It can be reduced under suitable conditions to alter specific functional groups.
Substitution: : The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Oxidizing agents: : Potassium permanganate or chromium trioxide.
Reducing agents: : Lithium aluminum hydride or hydrogenation catalysts.
Substitution conditions: : Acids or bases, depending on the desired substitution reaction.
Major Products: The products of these reactions depend on the specific conditions and reagents used, often resulting in various derivatives that retain the core structure of the original compound but with modified functional groups.
Wirkmechanismus
Molecular Targets and Pathways: The compound exerts its effects by interacting with specific proteins or enzymes within biological systems. Its mechanism of action often involves binding to active sites of enzymes or receptors, thereby modulating their activity. The sulfonyl and triazole groups play crucial roles in these interactions, making it a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
(3-(4-chlorophenoxy)phenyl)(4-((4-ethyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone
(3-(4-bromophenoxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone
Highlighting Uniqueness: Compared to its analogs, (3-(4-fluorophenoxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone offers a unique combination of fluorinated and triazole functionalities. These groups confer specific reactivity and biological activity that set it apart from other similar compounds.
Eigenschaften
IUPAC Name |
[3-(4-fluorophenoxy)phenyl]-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O4S/c1-25-14-23-24-21(25)31(28,29)19-9-11-26(12-10-19)20(27)15-3-2-4-18(13-15)30-17-7-5-16(22)6-8-17/h2-8,13-14,19H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXDOZLJTFTSLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
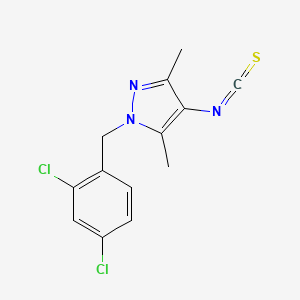
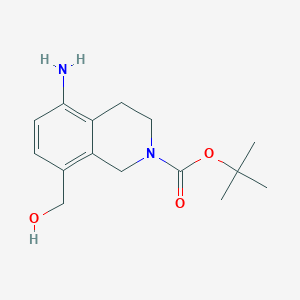
![N-[4-(dimethylamino)phenyl]-6-ethoxy-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2443370.png)
![2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetonitrile](/img/structure/B2443372.png)
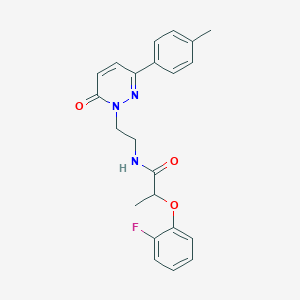
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2443374.png)
![N,N-dibutyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2443378.png)
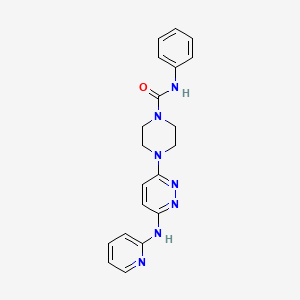
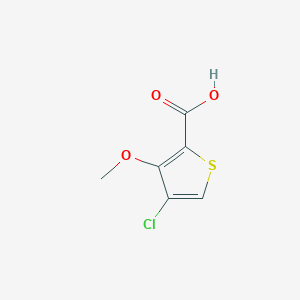
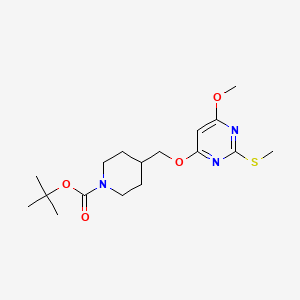
![2-(4-ethoxyphenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide](/img/structure/B2443385.png)
![tert-butyl 4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-3-methylpiperazine-1-carboxylate](/img/structure/B2443387.png)
![3-[(4-chlorophenyl)sulfanyl]-N-(naphthalen-1-yl)propanamide](/img/structure/B2443388.png)
